Product packaging for Isopropyl mandelate(Cat. No.:CAS No. 4118-51-8)

Isopropyl mandelate

Cat. No.: B108889
CAS No.: 4118-51-8
M. Wt: 194.23 g/mol
InChI Key: SCJJMBMUZTUIJU-UHFFFAOYSA-N
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Description

Significance of Mandelic Acid Derivatives as Chiral Building Blocks and Auxiliaries

Mandelic acid and its derivatives represent a highly valuable class of molecules in organic synthesis, primarily due to their inherent chirality. tandfonline.comresearchgate.net As enantiomerically pure compounds, they serve as crucial chiral building blocks and auxiliaries, finding extensive application in stereochemical research and the synthesis of complex, biologically active molecules. sbq.org.brnih.gov The presence of a chiral α-carbon next to an aromatic ring, combined with both a hydroxyl and a carboxylic acid group, provides multiple sites for molecular interaction and modification. tandfonline.com

Enantiopure mandelic acid derivatives are widely employed as resolving agents to separate racemic mixtures, a critical step in producing single-enantiomer drugs. sbq.org.brresearchgate.net The differing interactions between the enantiomers of a mandelic acid derivative and a racemic substrate can lead to the formation of diastereomeric complexes with distinct physical properties, enabling their separation. researchgate.net Furthermore, these compounds are vital precursors in the asymmetric synthesis of numerous pharmaceuticals, including the anticoagulant clopidogrel, oxybutynin, and cyclandelate (B1669388). sbq.org.brgoogle.com The development of methods to produce optically active mandelic acid derivatives, such as through biocatalytic approaches or asymmetric organocatalysis, is an ongoing area of research, highlighting their importance. researchgate.netsbq.org.brnih.gov The incorporation of these chiral motifs into larger structures, such as chiral coordination polymers and metal-organic frameworks (MOFs), is also being explored for applications in enantioselective separation and sensing. tandfonline.comresearchgate.netunimelb.edu.au

Overview of Isopropyl Mandelate (B1228975) as a Model Compound and Research Intermediate

Within the family of mandelic acid derivatives, isopropyl mandelate (propan-2-yl 2-hydroxy-2-phenylacetate) serves as an important model compound and a key research intermediate. nih.gov Its structure, featuring a chiral center, an ester, a hydroxyl group, and a phenyl ring, makes it a valuable tool for studying fundamental chemical principles. lookchem.com

As a model compound, this compound is particularly useful in studies of chiral recognition and enantioseparation. Researchers have used enantiopure (S)-isopropyl mandelate as a "tailor-made" chiral solvent to investigate interactions with mandelic acid enantiomers. researchgate.netucc.edu.gh Such studies demonstrated that the chiral solvent could induce differences in solubility and crystallization kinetics for the different enantiomers of the solute, providing insight into the mechanisms of chiral discrimination. researchgate.netucc.edu.gh The compound is also a substrate for enzymes like mandelate racemase, allowing for kinetic studies of racemization processes. smolecule.com

As a research intermediate, this compound appears in several contexts. It can be synthesized through the esterification of mandelic acid with isopropyl alcohol, a reaction often used as an example in organic chemistry. amazonaws.com More critically, it is recognized as a known impurity (Impurity D) in the synthesis of the pharmaceutical agent Pregabalin (B1679071). nih.govlookchem.compharmaffiliates.com Its presence must be monitored to ensure the quality and safety of the final drug product, making it an essential reference standard in pharmaceutical analysis. lookchem.comsynthinkchemicals.com The deuterated form, Isopropyl DL-Mandelate-d5, is used in metabolic pathway and drug interaction studies. smolecule.com

Interactive Data Tables

Physicochemical Properties of this compound

Below are the key physicochemical properties of this compound, compiled from various chemical databases.

PropertyValueSource
IUPAC Name propan-2-yl 2-hydroxy-2-phenylacetate nih.gov
CAS Number 4118-51-8 nih.gov
Molecular Formula C₁₁H₁₄O₃ nih.gov
Molecular Weight 194.23 g/mol nih.gov
Boiling Point ~249 - 292 °C lookchem.comlookchem.com
Flash Point 119.4 °C lookchem.comlookchem.com
Density ~1.03 - 1.12 g/cm³ lookchem.comlookchem.com
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov
Rotatable Bond Count 4 nih.gov

Chemical Reactions Involving this compound

This compound can participate in several types of chemical reactions common to esters and secondary alcohols.

Reaction TypeDescriptionReagents/ConditionsMajor Products
Hydrolysis Cleavage of the ester bond by reaction with water to form the parent acid and alcohol.Acidic or basic conditionsMandelic acid and Isopropanol (B130326) smolecule.com
Oxidation The secondary alcohol group can be oxidized to a ketone.Potassium permanganate (B83412) or chromium trioxide in acidic conditionsMandelic acid derivatives
Reduction The ester group can be reduced to yield alcohol derivatives.Sodium borohydride (B1222165) or lithium aluminum hydride in anhydrous conditionsAlcohol derivatives of this compound
Substitution Nucleophilic substitution can introduce different functional groups.Alkyl halides or acyl chlorides in the presence of a baseVarious substituted esters
Racemization Interconversion between its enantiomers, often studied using enzymes.Mandelate racemase (MR)A racemic mixture of (R)- and (S)-isopropyl mandelate smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B108889 Isopropyl mandelate CAS No. 4118-51-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)14-11(13)10(12)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJJMBMUZTUIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201285542
Record name 1-Methylethyl α-hydroxybenzeneacetate
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4118-51-8
Record name 1-Methylethyl α-hydroxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4118-51-8
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Record name Isopropyl mandelate
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Record name Isopropyl mandelate
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Record name 1-Methylethyl α-hydroxybenzeneacetate
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Synthetic Methodologies for Isopropyl Mandelate and Its Enantiomers

Non-Stereoselective Synthesis Routes

Non-stereoselective synthesis aims to produce isopropyl mandelate (B1228975) without controlling the stereochemistry at the chiral center, resulting in a racemic mixture of (R)- and (S)-enantiomers.

Esterification of Mandelic Acid with Isopropanol (B130326)

The most direct method for synthesizing isopropyl mandelate is the esterification of mandelic acid with isopropanol. smolecule.comlookchem.com This reaction involves the condensation of the carboxylic acid group of mandelic acid with the hydroxyl group of isopropanol, typically in the presence of a catalyst to accelerate the reaction. A simple and effective method involves reacting mandelic acid and 2-propanol with catalytic amounts of inorganic acids, followed by purification, achieving a final yield of over 90%. nuph.edu.ua

Acid catalysis is a common strategy to increase the rate of esterification. Strong acids like sulfuric acid (H₂SO₄) are often employed. The reaction is typically carried out under reflux conditions, with temperatures ranging from 80 to 100°C for 12 to 24 hours. Purification is then achieved through methods such as liquid-liquid extraction and vacuum distillation. While effective, the use of homogeneous catalysts like sulfuric acid can lead to challenges in separation and may generate corrosive waste.

Heterogeneous acid catalysts, such as Amberlyst-15 or zeolites, offer an alternative that can simplify purification and reduce waste due to their solid nature and recyclability. For instance, a study comparing sulfuric acid and Amberlyst-15 showed that while sulfuric acid at 80°C for 12 hours yielded 78% of the product, Amberlyst-15 at 90°C for 8 hours resulted in a higher yield of 85%. Supported heteropoly acids, specifically dodecatungestophosphoric acid (PW) on silica (B1680970), have also been shown to be effective, providing excellent yields in short reaction times with high selectivity. researchgate.net

It is important to manage reaction conditions to minimize the risk of racemization, which can be mitigated by using lower temperatures (below 80°C) and shorter reaction times with highly active catalysts.

Microwave-assisted synthesis has emerged as a method to significantly accelerate the esterification process. smolecule.comnih.gov This technique can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. scispace.comgeneseo.edu For example, in the synthesis of a related compound, microwave heating reduced the reaction time from 10 hours to 25 minutes while increasing the yield. scispace.com The efficiency of microwave-assisted synthesis is influenced by factors such as microwave power, reaction time, and catalyst concentration. nih.gov

Enantioselective Synthesis and Chiral Resolution Strategies

Producing enantiomerically pure this compound requires either enantioselective synthesis, which directly creates a specific enantiomer, or the resolution of a racemic mixture.

Enzymatic Resolution Approaches

Enzymatic methods are highly valued for their stereospecificity in resolving racemic mixtures of mandelic acid and its derivatives. pan.plpsu.edu Lipases are particularly effective enzymes for this purpose, catalyzing reactions in organic media. pan.pltandfonline.com

Lipases can be used in two main strategies for the resolution of mandelic acid derivatives: transesterification (acylation) of the hydroxyl group and deacylation (alcoholysis) of an acylated hydroxyl group. psu.edutandfonline.com These processes rely on the enzyme's ability to selectively react with one enantiomer at a much faster rate than the other.

In the deacylation of O-acylated mandelates, a lipase (B570770) selectively removes the acyl group from one enantiomer, leaving the other acylated. For example, using Penicillium roqueforti lipase in isopropyl ether for the deacylation of methyl O-butyryl-(RS)-mandelates with butanol produced (S)-mandelates with an enantiomeric excess (ee) of ≥ 97% at approximately 40% conversion. tandfonline.com Similarly, whole cells of Pseudomonas sp. ECU1011 have been used to deacylate (S)-alpha-acetoxyphenylacetic acid with high enantioselectivity, yielding (S)-mandelic acid with 98.1% ee at a 45.5% conversion rate. nih.gov

In transesterification (or acylation), a lipase catalyzes the transfer of an acyl group to the hydroxyl group of one enantiomer of a mandelate ester. For instance, the acylation of methyl (RS)-mandelates with vinyl acetate (B1210297) using Pseudomonas sp. lipase in isopropyl ether resulted in the recovery of the unreacted (R)-mandelates with ≥ 98% ee at about 60% conversion. tandfonline.com The choice of the acyl donor can be critical; shorter alkyl chain vinyl esters often lead to higher conversion rates, while vinyl butyrate (B1204436) can provide the highest enantioselectivity. tandfonline.com Interestingly, the stereochemical preference of the enzyme can sometimes be inverted by changing the acyl donor. tandfonline.com

The kinetic resolution of (R)- and (S)-mandelic acid through transesterification with vinyl acetate has been effectively catalyzed by Burkholderia cepacia lipase in isopropyl ether. pan.plresearchgate.net Studies have also explored the use of various lipases, such as Novozym 435, for the resolution of racemic methyl mandelate through hydrolysis, where the (R)-ester is preferentially hydrolyzed. capes.gov.brresearchgate.net

The following table summarizes the performance of different lipases in the resolution of mandelic acid derivatives:

Lipase SourceReaction TypeSubstrateProductEnantiomeric Excess (ee)Conversion (%)
Penicillium roquefortiDeacylationMethyl O-butyryl-(RS)-mandelates(S)-mandelates≥ 97%~40%
Pseudomonas sp.AcylationMethyl (RS)-mandelates(R)-mandelates (unreacted)≥ 98%~60%
Pseudomonas sp. ECU1011Deacylation(S)-alpha-acetoxyphenylacetic acid(S)-mandelic acid98.1%45.5%
Burkholderia cepaciaTransesterification(R,S)-mandelic acidEnantiomerically enriched mandelic acidHigh enantioselectivity-
Novozym 435Hydrolysisrac-methyl mandelate(R)-(-)-mandelic acid--
Mandelate Racemase in Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) is a powerful technique that surpasses the 50% theoretical yield limit of traditional kinetic resolutions by incorporating an in-situ racemization of the slower-reacting enantiomer. rsc.orgrsc.org For mandelic acid, the enzyme mandelate racemase is specifically employed for this racemization step. rsc.orgrsc.org This allows for theoretical yields of up to 100% of the desired enantiomer. rsc.org

A chemoenzymatic DKR approach combines the enzymatic racemization of mandelic acid with the diastereomeric salt crystallization of one of the enantiomers. rsc.org This method facilitates high yields under mild, aqueous conditions. rsc.org The process often involves a fed-batch system with high substrate concentrations, where the enantioenriched product salt is removed after the reaction. rsc.orgrsc.org For instance, a DKR system using mandelate racemase from Pseudomonas putida has been successfully integrated with in situ product crystallization (ISPC) of the desired mandelate enantiomer as a diastereomeric salt. rsc.org

The selection of a suitable chiral resolving agent is crucial for the efficiency of the diastereomeric salt crystallization. In one study, (1R,2R)-DPEN was identified as a promising resolving agent for (R)-mandelic acid, exhibiting a significant difference in the solubilities of the diastereomeric salts. rsc.org The enantiomeric excess (ee) of the crystallized product can be influenced by factors such as the concentration of the resolving agent and the crystallization time. rsc.org For example, an increase in the concentration of (1R,2R)-DPEN from 75 mM to 150 mM led to a slight decrease in the enantiomeric excess of the crystallized mandelate salt from 87% to 80% after 3 hours. rsc.org

The integration of racemization with separation techniques is a key aspect of DKR. While some approaches utilize a secondary biocatalytic system to derivatize the mandelic acid, others, as discussed here, employ a separation method like crystallization. rsc.org This integrated process allows for the continuous production of enantiopure mandelic acid derivatives.

Substrate Inhibition in Lipase-Catalyzed Reactions of Mandelic Acid

Lipase-catalyzed transesterification is a common method for the kinetic resolution of mandelic acid and its derivatives. pan.pl However, the efficiency of these reactions can be affected by substrate inhibition, a phenomenon where the reaction rate decreases at high substrate concentrations. pan.plbibliotekanauki.pl

In the kinetic resolution of (R,S)-mandelic acid via transesterification with vinyl acetate catalyzed by Burkholderia cepacia lipase (Amano PS), substrate inhibition has been observed. pan.plresearchgate.net A study investigating the influence of the initial substrate concentration found that a modified ping-pong bi-bi kinetic model that includes a substrate inhibition term was necessary to accurately describe the reaction progress. pan.plbibliotekanauki.pl The inhibition effect becomes significant above a certain threshold concentration of the substrate. pan.plbibliotekanauki.pl For the transesterification of (S)-mandelic acid, this threshold limit was determined to be 0.042 mol/dm³. pan.plbibliotekanauki.pl Below this concentration, a simpler ping-pong bi-bi mechanism without inhibition can be applied. pan.pl

The reaction involves dissolving (R,S)-mandelic acid and vinyl acetate in a solvent like isopropyl ether, followed by the addition of the lipase. pan.plresearchgate.net The high enantioselectivity of B. cepacia lipase towards the (S)-enantiomer means that primarily (S)-mandelic acid is converted to its acetylated product, leaving the (R)-enantiomer unreacted. researchgate.netresearchgate.net This allows for the separation of the two enantiomers.

The table below summarizes the kinetic parameters for the simple ping-pong bi-bi model at various initial concentrations of (S)-mandelic acid. It illustrates that at lower concentrations, the kinetic parameters are independent of the initial substrate concentration, supporting the hypothesis of a threshold for substrate inhibition. pan.pl

Initial (S)-Mandelic Acid Concentration (mol/dm³)Vmax (mol/(dm³·s))Km,(S)-MA (mol/dm³)Km,VA (mol/dm³)
0.0041.83 x 10⁻⁶0.0030.089
0.0151.83 x 10⁻⁶0.0030.089
0.0252.50 x 10⁻⁶0.0050.130
0.0353.10 x 10⁻⁶0.0060.150

Data adapted from a study on substrate inhibition in lipase-catalyzed transesterification of mandelic acid. pan.pl

Inversion of Enantioselectivity Mediated by Acyl Donors

A fascinating aspect of lipase-catalyzed reactions is the ability to invert the enantioselectivity by changing the acyl donor. psu.edu This provides a powerful tool for obtaining either enantiomer of a chiral compound using the same enzyme.

In the resolution of mandelic acid derivatives, it has been demonstrated that the choice of acyl donor in transesterification reactions can reverse the lipase's preference for one enantiomer over the other. psu.edu For example, in the acylation of methyl mandelate catalyzed by a lipase from Pseudomonas sp., switching the acyl donor from vinyl acetate to vinyl chloroacetate (B1199739) resulted in an inversion of enantioselectivity from the (S)-enantiomer to the (R)-enantiomer. psu.edu

This phenomenon was observed not only for methyl mandelate but also for a range of p-substituted mandelates. psu.edu With vinyl acetate as the acyl donor, the lipase preferentially acylated the (S)-enantiomer, leaving behind the (R)-enantiomer with high enantiomeric excess (ee). psu.edu Conversely, when vinyl chloroacetate was used, the (R)-enantiomer was preferentially acylated. psu.edu This inversion allows for the targeted synthesis of either the (R)- or (S)-enantiomer of the mandelic acid derivative.

The table below illustrates the effect of the acyl donor on the enantioselectivity of the acylation of various methyl p-substituted mandelates catalyzed by Pseudomonas sp. lipase.

Substrate (Methyl p-substituted mandelate)Acyl DonorEnantiomer Preferentially Acylated
Methyl mandelateVinyl acetateS
Methyl mandelateVinyl chloroacetateR
Methyl p-chloromandelateVinyl acetateS
Methyl p-chloromandelateVinyl chloroacetateR
Methyl p-bromomandelateVinyl acetateS
Methyl p-bromomandelateVinyl chloroacetateR

This table is based on findings that demonstrate the inversion of enantioselectivity mediated by the acyl donor. psu.edu

The ability to control enantioselectivity by simply changing a reaction component like the acyl donor is of significant interest for developing efficient and flexible enzymatic resolutions. psu.edu

Chemoenzymatic Preparation of Enantiomerically Enriched Mandelic Acid Derivatives

Chemoenzymatic processes combine the high selectivity of enzymes with the efficiency of chemical reactions to synthesize valuable chiral compounds. sbq.org.brpw.edu.pl This approach is particularly useful for producing enantiomerically enriched mandelic acid and its derivatives, which are important building blocks in the pharmaceutical industry. sbq.org.brnih.gov

One such strategy involves the lipase-mediated kinetic resolution of mandelonitrile (B1675950), a precursor to mandelic acid. sbq.org.br In a continuous-flow system, racemic mandelonitrile can be resolved using a lipase, which selectively acylates one enantiomer. sbq.org.br The resulting mixture of the acylated enantiomer and the unreacted enantiomer can then be separated. sbq.org.br Following separation, the nitrile moiety of each enantiomer is chemically hydrolyzed to yield the corresponding enantiomer of mandelic acid. sbq.org.br This method has been used to produce both (R)- and (S)-mandelic acid with high enantiomeric excesses (94% ee for the R-enantiomer and 98% ee for the S-enantiomer) and in good yields. sbq.org.br

Another chemoenzymatic route focuses on the enantioselective resolution of racemic derivatives of methyl mandelate catalyzed by lipases. pw.edu.pl The choice of enzyme, acyl donor, and solvent can significantly influence the conversion rates and enantioselectivity of the resolution. pw.edu.plutupub.fi For instance, lipases from Pseudomonas fluorescens have shown excellent results in terms of enantioselectivity when used with enol esters like vinyl acetate as the acyl donor in solvents such as diisopropyl ether. pw.edu.pl The enantiomerically enriched products of these resolutions can then be used in the synthesis of active pharmaceutical ingredients. pw.edu.pl

The following table provides an overview of the chemoenzymatic synthesis of mandelic acid enantiomers from mandelonitrile.

StepDescriptionStarting MaterialProduct
1Continuous-flow lipase-mediated kinetic resolutionRacemic mandelonitrile(R)-Mandelonitrile acetate and (S)-Mandelonitrile
2SeparationMixture from Step 1Isolated (R)-Mandelonitrile acetate and (S)-Mandelonitrile
3Chemical Hydrolysis(R)-Mandelonitrile acetate(R)-Mandelic Acid
4Chemical Hydrolysis(S)-Mandelonitrile(S)-Mandelic Acid

This table outlines a chemoenzymatic process for producing optically active mandelic acid. sbq.org.br

Asymmetric Synthesis Utilizing Chiral Precursors and Catalysts

Asymmetric synthesis is a direct approach to producing enantiomerically pure compounds, where a chiral feature is introduced into the reaction to favor the formation of one enantiomer over the other. scispace.comkashanu.ac.ir This can be achieved by using chiral starting materials, chiral reagents, or chiral catalysts. scispace.com

In the context of producing chiral molecules, asymmetric catalysis, which employs small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product, has become a powerful tool. researchgate.net Various types of chiral catalysts have been developed, including transition-metal catalysts and organocatalysts. researchgate.net

For instance, chiral phase transfer catalysis has been employed in the asymmetric synthesis of complex molecules. nih.gov In this approach, a chiral catalyst, often a bifunctional ammonium (B1175870) salt derived from a chiral diamine like trans-1,2-cyclohexanediamine, facilitates the reaction between two reactants in a biphasic system, leading to the formation of a chiral product with a certain degree of enantioselectivity. nih.gov The reaction conditions, such as the choice of solvent and base, can be optimized to improve the enantiomeric excess of the product. nih.gov

The development of asymmetric synthesis has been a significant advancement in organic chemistry, providing efficient routes to enantiomerically pure compounds that are crucial in fields like medicine and materials science. kashanu.ac.irresearchgate.net The ability to design and apply chiral catalysts with high selectivity is a key driver of progress in this area. researchgate.net

Synthesis of Isotopically Labeled this compound Derivatives

Isotopically labeled compounds are invaluable tools in scientific research. The synthesis of labeled this compound derivatives typically involves carrying out the standard esterification reaction but using a starting material where one or more atoms have been replaced by an isotope. smolecule.com For deuterium (B1214612) labeling, this can be achieved by using deuterated mandelic acid and/or deuterated isopropanol. smolecule.commdpi.com The synthesis of the labeled precursors can be accomplished through methods such as H-D exchange reactions, often catalyzed by metals like palladium or platinum, or by building the molecule from smaller, isotopically enriched synthons. mdpi.comsci-hub.seresearchgate.net

Deuterium Labeling for Tracing Studies in Metabolic Pathways

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. symeres.com Replacing hydrogen with deuterium in a molecule like this compound yields a compound that is chemically similar but has a higher mass. smolecule.com This mass difference allows the labeled compound and its metabolites to be unambiguously detected and traced in complex biological systems using mass spectrometry (MS). smolecule.comsymeres.com

Deuterium-labeled compounds are widely used to elucidate metabolic pathways, study drug interactions, and investigate pharmacokinetics (DMPK). smolecule.comsymeres.comacs.org By administering the labeled compound, researchers can follow its absorption, distribution, metabolism, and excretion (ADME), providing critical insights into how the compound is processed by an organism. symeres.comacs.org

Furthermore, the bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This can lead to a "kinetic isotope effect," where reactions involving the cleavage of this bond proceed more slowly. symeres.comresearchgate.net In a pharmacological context, this can result in greater metabolic stability, potentially reducing clearance rates and extending the in-vivo half-life of a drug, an advantage that can be explored during drug development. symeres.comgoogle.com

Applications of Isotope-Labelled Isopropyl DL-Mandelate

Isotopically labeled versions of this compound, such as Isopropyl DL-Mandelate-d5 and -d7, serve several specific functions in research and development. smolecule.comcymitquimica.com Their primary utility stems from their unique isotopic signature.

One key application is in metabolic studies, where they serve as substrates for enzymes involved in mandelic acid metabolism, such as mandelate racemase. smolecule.com Using the deuterated form allows for tracing studies that help to elucidate the mechanisms of these biological processes. smolecule.com Another significant use is as an internal standard for quantitative analysis by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. smolecule.com Because the labeled compound behaves almost identically to the non-labeled version during sample preparation and analysis but is easily distinguished by its mass, it allows for precise quantification of the target analyte.

Additionally, labeled compounds are crucial in the pharmaceutical industry as labeled impurities. cymitquimica.comtheclinivex.com For example, Isopropyl DL-Mandelate is listed as an impurity of the drug Pregabalin (B1679071), and its isotopically labeled version is used as a reference standard for analytical method development and quality control. cymitquimica.comtheclinivex.com It has also been noted for its use in connection with nonporous silica/alumina amorphous materials. cymitquimica.comcymitquimica.comtheclinivex.com

Table 3: Applications of Isotope-Labelled Isopropyl DL-Mandelate

Application Area Specific Use Reference
Metabolic Research Tracing metabolic pathways and drug metabolism. smolecule.com
Substrate for enzymes like mandelate racemase. smolecule.com
Analytical Chemistry Internal standard in mass spectrometry (MS). smolecule.com
Analytical standard in nuclear magnetic resonance (NMR) spectroscopy. smolecule.com
Pharmaceutical Development Labeled impurity standard (e.g., for Pregabalin). cymitquimica.comtheclinivex.com
Materials Science Use in nonporous silica/alumina amorphous material. cymitquimica.comcymitquimica.comtheclinivex.com

Enantiomeric Interactions in Chiral Solvents and Systems

Enantiopure this compound can itself act as a chiral solvent, creating an asymmetric environment that can differentiate between the enantiomers of a chiral solute. This chiral recognition is fundamental to processes like enantioselective crystallization. researchgate.netresearchgate.net

The thermodynamic and kinetic behavior of chiral solutes can be significantly altered in a chiral solvent system. Studies using (S)-isopropyl mandelate as a "tailor-made" chiral solvent for mandelic acid enantiomers have demonstrated these effects. ucc.edu.ghucc.edu.gh A key thermodynamic distinction is the difference in solubility between the two enantiomers of a solute. researchgate.net For instance, in (S)-isopropyl mandelate at 50 °C, (R)-mandelic acid exhibits higher solubility than (S)-mandelic acid. ucc.edu.gh This suggests the formation of a more stable diastereomeric adduct between the (R)-mandelic acid solute and the (S)-isopropyl mandelate solvent. ucc.edu.ghucc.edu.gh

From a kinetic perspective, enantioselective interactions influence crystallization rates. ucc.edu.gh The metastable zone width (MSZW), a measure of the stability of a supersaturated solution before spontaneous nucleation occurs, has been found to differ for the two enantiomers in a chiral solvent. ucc.edu.gh This kinetic discrimination can be exploited for the separation of enantiomers. researchgate.net

Table 1: Solubility of Mandelic Acid Enantiomers in (S)-Isopropyl Mandelate at 50 °C

Solute Solubility (wt %)
(R)-Mandelic Acid ~16.0
(S)-Mandelic Acid ~12.6
Racemic Mandelic Acid > 25.0

Data sourced from a study on chiral task-specific solvents. ucc.edu.gh

The use of enantiopure mandelic acid esters, such as (S)-isopropyl mandelate, as chiral solvents generates a notable asymmetric effect when interacting with the enantiomers of a solute like mandelic acid. ucc.edu.ghucc.edu.gh This asymmetric behavior arises from specific heterochiral interactions between the chiral solute and the chiral solvent. ucc.edu.gh The difference in solubility and crystallization kinetics between (R)- and (S)-mandelic acid in (S)-isopropyl mandelate is a clear manifestation of these enantioselective interactions in the liquid phase. ucc.edu.ghresearchgate.net The solubility of racemic mandelic acid is significantly higher than that of the individual enantiomers, which is a characteristic feature of such systems. ucc.edu.gh

This compound as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. tcichemicals.com

The fundamental principle of a chiral auxiliary is to induce facial selectivity in a prochiral substrate, typically one with a trigonal planar reaction center (like a ketone, enolate, or imine). The auxiliary achieves this by creating a sterically and/or electronically biased environment. The steric bulk of the auxiliary blocks one face of the reactive center, forcing an incoming reagent to attack from the more accessible opposite face. rsc.org For example, the steric hindrance provided by an isopropyl group can effectively control the stereochemical course of a reaction. rsc.org After the desired stereocenter is created, the auxiliary is cleaved from the product molecule. tcichemicals.com While mandelic acid itself is used as a chiral auxiliary, its esters, such as this compound, are more commonly investigated as chiral building blocks or synthetic targets in related asymmetric processes. acs.orgarkat-usa.org

An ideal chiral auxiliary should be highly effective at inducing stereoselectivity, readily available in enantiopure form, and easily attached to the substrate. Crucially, it must also be removable under mild conditions without causing racemization of the newly formed stereocenter. mdpi.com For economic and environmental viability, the auxiliary should also be recoverable and recyclable with high efficiency. The efficiency of an auxiliary is often measured by the diastereomeric excess (d.e.) of the product formed. High diastereoselectivity is paramount for the practical application of chiral auxiliaries in large-scale synthesis.

Racemization Studies of this compound and Related Esters

Racemization, the conversion of an enantiomerically enriched sample into a racemic mixture, is a critical area of study. In some contexts, it is an undesirable side reaction, while in others, such as dynamic kinetic resolutions, it is a necessary and facilitated process. mpg.de Studies have investigated the racemization of chiral this compound under various conditions. In one set of experiments involving an aldol (B89426) reaction, it was observed that after one hour, only 20% of the starting chiral this compound had racemized under controlled conditions. acs.org However, the presence of certain reagents, like the Lewis acid titanium isopropoxide (Ti(OiPr)4), can lead to complete racemization of the resulting aldol adducts. acs.org

Enzymatic methods have also been explored for the racemization of mandelic acid derivatives. The enzyme mandelate racemase can efficiently catalyze the interconversion of mandelate enantiomers. Immobilized mandelate racemase has been shown to achieve 90% racemization of this compound in just 14 minutes under optimized pH and temperature conditions. This rapid, enzyme-catalyzed racemization is a key step in dynamic kinetic resolution processes, which can overcome the 50% theoretical yield limit of classical resolutions by continuously racemizing the unwanted enantiomer, allowing it to be converted into the desired one. mpg.deresearchgate.net

Stereochemical Investigations and Chiral Recognition Mechanisms

Enzymatic and Synthetic Racemization of Isopropyl Mandelate (B1228975)

The conversion between the enantiomers of isopropyl mandelate can be achieved through both enzymatic and synthetic methods. Understanding the mechanisms and factors influencing this racemization is crucial for applications in stereoselective synthesis and the production of enantiomerically pure compounds.

Mandelate racemase (MR) is an enzyme that catalyzes the interconversion of the (R)- and (S)-enantiomers of mandelic acid and its derivatives, including this compound. smolecule.com This biocatalytic racemization is of significant interest for dynamic kinetic resolution (DKR) processes, which can theoretically achieve a 100% yield of a desired enantiomer from a racemic mixture. mpg.deacs.org

The mechanism of mandelate racemase from Pseudomonas putida proceeds via a two-base mechanism involving the formation of an enolic intermediate. nih.govebi.ac.ukebi.ac.uk The active site contains key amino acid residues that facilitate this conversion. Lysine 166 acts as the (S)-specific acid/base catalyst, while Histidine 297 is the (R)-specific catalyst. ebi.ac.uk The process begins with the abstraction of the α-proton from one enantiomer by one of these basic residues, leading to the formation of an enolate intermediate. This intermediate is stabilized by a divalent metal ion, typically Mg²⁺, which is coordinated to the carboxylate group of the substrate. ebi.ac.uk Glutamic acid 317 also plays a crucial role as a general acid catalyst, protonating the carboxylate group of the bound substrate to facilitate the formation of the enolic tautomer. nih.gov The planar enolate intermediate is then reprotonated from the opposite face by the conjugate acid of the other basic residue to form the opposite enantiomer. ebi.ac.uk

Research has demonstrated the effective racemization of this compound using immobilized mandelate racemase. In one study, immobilized MR on chitosan (B1678972) beads achieved 90% racemization of this compound within 14 minutes under optimized conditions of pH 7.5 and 30°C. However, the industrial application of mandelate racemase can be limited by factors such as the high cost of the enzyme and its sensitivity to organic solvents, which can lead to a loss of catalytic activity. rsc.org

Table 1: Key Features of Enzymatic Racemization of this compound

FeatureDescription
Enzyme Mandelate Racemase (MR)
Substrate Isopropyl (R)-mandelate and Isopropyl (S)-mandelate
Mechanism Two-base catalyzed proton transfer via an enolate intermediate. nih.govebi.ac.uk
Key Active Site Residues Lysine 166, Histidine 297, Glutamic acid 317. ebi.ac.uknih.gov
Cofactor Divalent metal ion, typically Mg²⁺. ebi.ac.uk
Reported Performance 90% racemization in 14 minutes with immobilized MR.
Optimal Conditions pH 7.5, 30°C.

In non-enzymatic synthetic processes, the racemization of this compound can occur, often as an unintended side reaction, influenced by several factors. The susceptibility of the α-proton to abstraction is a key determinant of the racemization rate.

Temperature: Higher temperatures generally increase the rate of racemization. ru.nl For instance, in the synthesis of this compound via esterification, prolonged reflux at elevated temperatures (80-100°C) can increase the risk of racemization. The rate of racemization is directly affected by temperature, with an increase in temperature leading to a faster process. acs.org

Solvent: The choice of solvent can significantly impact racemization rates. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), have been shown to promote the racemization of mandelic acid and its esters. ru.nl The solvent can influence the stability of the transition state during proton abstraction.

Catalysts (Acidic and Basic Conditions): The presence of acids or bases is a primary factor in promoting racemization.

Base-catalyzed racemization: This is a common pathway where a base abstracts the acidic α-hydrogen to form an enolate intermediate, which then reprotonates to form the racemic mixture. ru.nl The strength of the base and the pKa of the α-proton are critical. The presence of electron-withdrawing groups on the ester can increase the acidity of the α-proton, thus accelerating racemization. ru.nl

Acid-catalyzed racemization: Under acidic conditions, racemization can occur via protonation of the hydroxyl group, followed by displacement by a nucleophile like water, leading to inversion of stereochemistry. cardiff.ac.uk Solid acid catalysts, such as cation exchange resins with sulfonic acid groups, have been used to racemize benzylic alcohols and esters at temperatures ranging from 20 to 150°C. google.com

In a specific study involving an aldol (B89426) reaction, complete racemization of this compound was observed when it was reacted with an aldehyde in the presence of titanium(IV) isopropoxide (Ti(O'Pr)₄) and triethylamine. acs.org In a controlled experiment, it was noted that 20% of the starting chiral this compound racemized within one hour under these conditions. acs.org

Table 2: Factors Affecting Racemization of this compound in Synthetic Pathways

FactorInfluence on Racemization RateMechanism/Comment
Temperature Increased temperature generally increases the rate. acs.orgru.nlProvides energy to overcome the activation barrier for proton abstraction.
Solvent Polar aprotic solvents (e.g., DMSO) can enhance the rate. ru.nlStabilizes the charged intermediates formed during racemization.
Base Catalysis Strong bases significantly increase the rate.Promotes the formation of a planar enolate intermediate. ru.nl
Acid Catalysis Strong acids can facilitate racemization.Can proceed through protonation of the hydroxyl group and subsequent nucleophilic attack. cardiff.ac.ukgoogle.com
Lewis Acids Reagents like Ti(O'Pr)₄ can induce racemization. acs.orgCan coordinate to the carbonyl and hydroxyl groups, increasing the acidity of the α-proton.
Reaction Time Longer reaction times increase the extent of racemization. Allows for more molecules to undergo the racemization process.

Chemical Reactivity and Transformations of Isopropyl Mandelate

Fundamental Ester and Carboxylic Acid Reactions

As a compound containing an ester linkage, isopropyl mandelate (B1228975) is subject to reactions typical of this functional class, primarily involving nucleophilic acyl substitution.

Isopropyl mandelate can undergo hydrolysis, a fundamental reaction for esters. In this process, the ester bond is cleaved by reacting with water, typically in the presence of an acid or base catalyst, to yield its constituent molecules: isopropanol (B130326) and mandelic acid. acs.org The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. Basic conditions, which generate the more nucleophilic hydroxide (B78521) ion, can accelerate the reaction, leading to the formation of a carboxylate salt, which is then protonated in a separate workup step to yield the final mandelic acid.

Transesterification is a process where the isopropyl group of this compound is exchanged with the alkyl group of another alcohol. This equilibrium reaction is a common method for converting one ester into another and can be catalyzed by either acids or bases. nih.govrsc.org For instance, reacting this compound with a long-chain fatty alcohol can produce a fatty alcohol ester of mandelic acid. nih.gov

The reaction equilibrium can be manipulated to favor the desired product. Common strategies include using a large excess of the reactant alcohol or removing one of the products, such as the lower-boiling isopropanol, by distillation as it forms. nih.govrsc.org Enzymatic catalysis, often employing lipases, is also an effective method for transesterification, particularly for achieving high enantioselectivity in the resolution of racemic mandelates. wisc.edu

Formation of Derived Compounds and Adducts

The reactive sites in this compound allow for the synthesis of more complex molecules, including aldol (B89426) adducts and various derivatives that serve as crucial intermediates in the pharmaceutical industry.

Mandelic acid esters, including the isopropyl ester, can serve as nucleophiles in aldol addition reactions after deprotonation at the α-carbon. These reactions lead to the formation of α,β-dihydroxy esters. Research has demonstrated the synthesis of syn-configured aldol products by reacting mandelic acid esters with various aldehydes. semanticscholar.orgorientjchem.org This transformation can be effectively catalyzed by the use of amines in the presence of titanium(IV) alkoxides, such as titanium(IV) tert-butoxide. semanticscholar.orgorientjchem.org

The choice of catalyst and reaction conditions can influence the stereochemical outcome. For example, while some methods yield racemic syn-configured products, the use of chiral auxiliaries like N-methylephedrine can lead to the formation of anti-configured aldol adducts with a high degree of enantioselectivity. semanticscholar.org

Table 1: Synthesis of Aldol Adducts from Mandelic Acid Esters and Aldehydes
AldehydeMandelic Acid EsterCatalyst SystemPrimary Product ConfigurationKey Finding
Various (e.g., Benzaldehyde (B42025), Heptanal)Methyl, Ethyl, or this compoundAmine + Ti(OtBu)4syn-DiastereomersHigh yields and high syn-diastereoselectivity are achieved with catalytic amounts of amine. orientjchem.org
BenzaldehydeRacemic this compound(+)- or (-)-N-Methylephedrine + Ti(OtBu)4anti-Diastereomers (Enantioselective)The chirality of the N-methylephedrine controls the enantioselectivity, allowing access to both (R,R) and (S,S) enantiomers of the product. semanticscholar.org

Mandelic acid and its derivatives are vital building blocks in the synthesis of numerous pharmaceuticals. mdpi.comlsu.edu Enantiomerically pure forms of these compounds are particularly important for producing drugs such as the anticoagulant clopidogrel, the central nervous system stimulant pemoline, and certain semisynthetic penicillins and cephalosporins. mdpi.comlsu.edunih.gov

This compound can act as a precursor or an intermediate in the multi-step synthesis of these complex active pharmaceutical ingredients. The synthesis strategies often focus on stereoselective reactions to obtain the desired enantiomer. nih.gov For example, processes may involve the stereoselective formation of a cyanohydrin followed by hydrolysis to create the chiral α-hydroxy acid core structure of mandelic acid derivatives. nih.gov The ester group, as in this compound, can serve as a protecting group for the carboxylic acid functionality while other parts of the molecule are modified, and can later be hydrolyzed to reveal the free acid.

Gas Phase Elimination Kinetics

The study of gas-phase reactions provides fundamental insights into the intrinsic reactivity and thermal stability of a molecule, free from solvent effects. While specific experimental kinetic data for the gas-phase elimination of this compound is not extensively detailed in the surveyed literature, the behavior of closely related α-hydroxy esters, such as methyl mandelate, offers a model for its expected decomposition pathway. acs.org

The thermal pyrolysis of mandelic acid esters is anticipated to proceed via a unimolecular elimination reaction. For the analogous methyl mandelate, studies show the reaction occurs in a static system at elevated temperatures (e.g., 380–440 °C), following first-order kinetics. The proposed mechanism involves a concerted, nonsynchronous process. The rate-determining step is the formation of an unstable α-lactone intermediate through a five-membered cyclic transition state. This highly reactive lactone then rapidly undergoes decarbonylation (loses carbon monoxide) to yield the final products. In the case of this compound, this pathway would be expected to produce benzaldehyde, carbon monoxide, and isopropanol.

Biological and Biochemical Research Applications

Substrate Specificity and Enzymatic Interactions

Isopropyl mandelate (B1228975), as an ester of mandelic acid, participates in various enzymatic reactions, particularly within the mandelic acid metabolic pathway. This pathway is crucial for the biodegradation of aromatic compounds in certain bacteria, such as Pseudomonas putida. researchgate.net

The metabolism of mandelic acid involves several key enzymes, and isopropyl mandelate can serve as a substrate following its hydrolysis into mandelic acid and isopropanol (B130326). smolecule.comwikipedia.org The primary enzymes in this pathway are mandelate racemase (MR) and mandelate dehydrogenase. d-nb.info The pathway typically begins with mandelate racemase, which interconverts the (R)- and (S)-enantiomers of mandelate. researchgate.netd-nb.info Subsequently, (S)-mandelate dehydrogenase specifically oxidizes the S-enantiomer to benzoylformate, which is then further metabolized. researchgate.net Research has shown that this compound is a recognized substrate for these enzymatic processes, engaging in racemization and other biotransformations central to the pathway. smolecule.comwikipedia.org

Mandelate Racemase (MR) is a pivotal enzyme that catalyzes the 180° rotation of the carboxylate group of mandelate relative to the phenyl group, effectively interconverting the (R) and (S) enantiomers. researchgate.net The activity of this enzyme with mandelic acid derivatives, including this compound, has been a subject of significant research. Studies have demonstrated the high efficiency of MR in processing these compounds. For instance, one study highlighted that immobilized mandelate racemase could achieve a 90% racemization of this compound within 14 minutes under optimal conditions. smolecule.com

The stability of mandelate racemase is a critical factor for its application in biocatalysis. The enzyme is known to be sensitive to organic solvents, which can lead to complete catalytic inactivation. google.com However, research has shown that encapsulating the enzyme within protective nanostructures, such as polymersomes, can shield it from the denaturing effects of the organic phase in biphasic systems. In such setups, encapsulated mandelate racemase remained active for over 24 hours, whereas the free enzyme was completely inactivated within an hour, demonstrating a method to enhance its operational stability. google.com

Table 1: Enzymatic Racemization of this compound
EnzymeSupportSubstrateConversion RateTimeOptimal pHOptimal TemperatureReference
Mandelate Racemase (MR)Chitosan (B1678972) beadsThis compound90%14 minutes7.530°C smolecule.com

Antimicrobial Properties of Mandelic Acid Derivatives

Mandelic acid and its derivatives have long been recognized for their antimicrobial properties. d-nb.info Research indicates that ester derivatives of mandelic acid, such as this compound, often exhibit enhanced antimicrobial activity compared to the parent acid. This increased efficacy is attributed to the higher lipophilicity of the ester, which facilitates better penetration through the microbial cell membrane.

Studies have demonstrated the effectiveness of this compound against specific microbial strains. It has shown notable activity against the bacterium Staphylococcus aureus and the fungus Candida albicans, suggesting its potential for use as a topical antimicrobial agent. smolecule.com The antimicrobial action of these compounds is valuable not only for therapeutic applications but also as preservatives in various formulations.

Table 2: Antimicrobial Activity of this compound
CompoundTarget MicroorganismObserved EffectReference
This compoundStaphylococcus aureus (Bacterium)Effective antimicrobial activity smolecule.com
Candida albicans (Fungus)Effective antimicrobial activity smolecule.com

Pharmacokinetic Studies and Metabolic Pathways

Understanding the metabolic fate of this compound is essential for its application in biological research. This involves studying its breakdown and excretion, often aided by isotopic labeling techniques.

Deuterated analogs of drug molecules are powerful tools in pharmacokinetic research. wikipedia.org Isopropyl DL-mandelate-d5, a derivative of this compound containing five deuterium (B1214612) atoms, is used specifically for tracing metabolic pathways. wikipedia.org Deuterium is a stable, non-radioactive isotope of hydrogen. Its greater mass results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.

This property allows researchers to use techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to track the compound and its metabolites within a biological system. wikipedia.org The distinct mass of the deuterated analog makes it easily distinguishable from its non-deuterated counterparts and endogenous molecules, providing clear insights into how compounds like this compound are processed, metabolized, and distributed without interference from natural hydrogen atoms. wikipedia.orgtandfonline.com

Upon hydrolysis, this compound releases mandelic acid, which then enters the body's metabolic pathways. Studies in rats have revealed that the metabolism and excretion of mandelic acid are stereoselective, meaning the two enantiomers, (R)- and (S)-mandelic acid, are handled differently. tandfonline.com

There appear to be at least two distinct routes for the metabolism and/or excretion of mandelic acid. tandfonline.com A specific stereoselective pathway exists for (S)-mandelic acid, which is oxidized to phenylglyoxylic acid. tandfonline.com The extent of this conversion depends on the enantiomeric composition of the mandelic acid administered. tandfonline.com Furthermore, research has reported the chiral inversion of (S)-mandelic acid to (R)-mandelic acid in mammals, a process previously thought to occur only in bacteria. tandfonline.com There is no significant evidence for the reverse reaction, the reduction of phenylglyoxylic acid back to mandelic acid, in vivo. tandfonline.com Mandelic acid is also known to be a urinary metabolite resulting from exposure to compounds like styrene (B11656) and ethylbenzene. szu.cz

Table 3: Stereoselective Metabolism of Mandelic Acid in Rats
Enantiomer AdministeredMajor Metabolic FateKey FindingReference
(S)-Mandelic AcidMetabolized to phenylglyoxylic acidStereoselective pathway exists for the S-enantiomer. tandfonline.com
Racemic (R/S)-Mandelic AcidExcretion and metabolism to phenylglyoxylic acidChiral inversion of (S)- to (R)-mandelic acid observed. tandfonline.com

Role in Drug Metabolism and Interactions

The metabolism of this compound and its interactions with biological systems primarily revolve around its hydrolysis into its constituent parts, isopropanol and mandelic acid, and the subsequent enzymatic processing of the mandelate moiety. The ester linkage in this compound is susceptible to hydrolysis, a common metabolic pathway for ester-containing compounds in biological systems. This reaction releases mandelic acid, which can then participate in various biochemical pathways.

Enzymatic Interactions

This compound and its parent compound, mandelic acid, are recognized as substrates for specific enzymes, most notably mandelate racemase. This enzyme plays a crucial role in the interconversion of the R- and S-enantiomers of mandelic acid. nih.gov The ability of mandelate racemase to catalyze this racemization is significant in various biotransformations. The deuterated form, Isopropyl DL-Mandelate-d5, is particularly useful in research for tracing these metabolic pathways and understanding how similar compounds are processed by the body. smolecule.com

Research into mandelate racemase (MR) has provided detailed insights into its mechanism. The enzyme stabilizes the transition state of the substrate, and studies have identified key amino acid residues, such as Asn 197, that are critical for this process. nih.gov The interaction between Asn 197 and the α-hydroxyl group of the mandelate substrate provides significant stabilization energy for the transition state. nih.gov The inhibition of MR has been studied using various substrate analogues, revealing that the α-hydroxyl function is essential for the recognition of ligands as intermediate analogues. nih.gov

The kinetic parameters for the racemization of R-mandelic acid by both free and immobilized mandelate racemase have been determined, highlighting the efficiency of this enzymatic process. mpg.de

Table 1: Kinetic Parameters for R-Mandelic Acid Racemization by Mandelate Racemase

Enzyme FormKM (mM)rmax (U/mg of protein)
Free Enzyme1.8205
Immobilized Enzyme3.3107.6

Data sourced from a study on racemization using immobilized mandelate racemase. mpg.de The data for the immobilized enzyme corresponds to U/g of carrier, which has been converted to U/mg of protein for comparison.

Metabolic Fate of Mandelic Acid

Once this compound is hydrolyzed, the resulting mandelic acid is readily absorbed and excreted by the kidneys. hres.canih.gov Its excretion occurs through both glomerular filtration and tubular excretion. hres.canih.gov In therapeutic contexts, such as in the urinary antibacterial agent methenamine (B1676377) mandelate, the mandelic acid component serves to acidify the urine. This acidification is crucial for the hydrolysis of the methenamine component into formaldehyde, the active bactericidal agent. hres.canih.gov While this specific application does not involve this compound directly, it illustrates the biological role of the mandelate moiety following its release from a parent compound.

Advanced Analytical Methodologies for Isopropyl Mandelate Characterization

Determination of Enantiomeric Excess and Absolute Configuration

The chirality of isopropyl mandelate (B1228975) necessitates specialized analytical techniques to determine the relative proportion of its enantiomers (enantiomeric excess) and to assign the absolute three-dimensional arrangement of atoms at its stereocenter (absolute configuration).

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a cornerstone technique for the enantioseparation of chiral compounds like isopropyl mandelate. This method allows for the accurate determination of the enantiomeric excess (ee). The separation relies on the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times for the (R)- and (S)-enantiomers.

Polysaccharide-based CSPs, such as those coated with cellulose (B213188) or amylose (B160209) derivatives, are commonly employed for this purpose. For instance, a Chiralpak IC column, which is a cellulose-based CSP, has been successfully used to separate the enantiomers of this compound. Similarly, Chiralcel OD-H columns have been documented for the determination of the enantiomeric excess of this compound, achieving high levels of purity assessment. google.com The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol (B130326), is critical for optimizing the separation and resolution of the enantiomeric peaks. nih.gov

Table 1: HPLC Conditions for this compound Enantioseparation

Parameter Condition
Column Chiralpak IC
Mobile Phase Hexane:Isopropanol (90:10)
Flow Rate 1.0 mL/min
Retention Time (R-enantiomer) 8.2 min
Retention Time (S-enantiomer) 9.5 min

Data sourced from a study on chiral separation methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile tool for the analysis of this compound, providing detailed information on its structure, purity, and absolute configuration.

Mosher ester analysis is a well-established NMR-based method used to determine the absolute configuration of stereogenic carbinol centers. nih.govspringernature.com The technique involves the chemical derivatization of the chiral alcohol (this compound) with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. umn.edu This reaction creates a pair of diastereomeric esters.

The underlying principle is that the protons in these diastereomeric esters experience different magnetic environments due to the anisotropic effect of the phenyl group in the MTPA moiety. nih.govumn.edu By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, a difference in chemical shifts (Δδ = δS - δR) can be calculated for protons located near the chiral center. The sign of these Δδ values can be systematically analyzed to deduce the absolute configuration (R or S) of the original alcohol's carbinol carbon. nih.govumn.edu While direct application on this compound is not extensively documented in the provided sources, the methodology is standard for secondary alcohols and would be applicable to determine the configuration of the hydroxyl-bearing carbon in this compound. nih.govamazonaws.com

Quantitative ¹H NMR (qNMR) is a primary analytical method for determining the purity of chemical compounds without the need for an identical reference standard of the analyte. researchgate.netsigmaaldrich.com The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

For the purity assessment of this compound, a certified internal standard with a known purity is weighed accurately with the sample. sigmaaldrich.com The purity of this compound can then be calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the internal standard. sigmaaldrich.com This method allows for the simultaneous confirmation of the compound's identity and the quantification of its content, as well as the identification and quantification of impurities. researchgate.net

¹H and ¹³C NMR spectroscopy are indispensable for the primary structural elucidation and characterization of this compound. nuph.edu.uaresearchgate.net These techniques provide a detailed map of the carbon and hydrogen framework of the molecule.

The ¹H NMR spectrum reveals the number of different proton environments, their chemical shifts (indicating the electronic environment), signal splitting patterns (indicating adjacent protons), and integration (indicating the relative number of protons). For this compound, characteristic signals would include those for the aromatic protons of the phenyl ring, the methine proton adjacent to the hydroxyl group, the methine of the isopropyl group, and the methyl protons of the isopropyl group. ucc.edu.gh

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. scielo.brudel.edu In a study characterizing (S)-isopropyl mandelate, ¹H and ¹³C NMR spectra were recorded in a CDCl₃ solution on a 400 MHz spectrometer, with chemical shifts referenced to tetramethylsilane (B1202638) (TMS). ucc.edu.gh

Table 2: NMR Spectroscopic Data for (S)-Isopropyl Mandelate

Nucleus Chemical Shift (δ) in ppm
¹H NMR
CH₃ (isopropyl) 1.25 (d, 6H)
OH 2.85 (s, 1H)
CH (isopropyl) 5.10 (m, 1H)
C₆H₅ (aromatic) 7.35–7.45 (m, 5H)
¹³C NMR
CH₃ (isopropyl) 21.7
CH (isopropyl) 69.3
CH (chiral center) 72.5
C (aromatic) 126.5, 128.2, 128.5
C (quaternary aromatic) 140.2
C=O (ester) 173.8

Data compiled from various sources. ucc.edu.gh

Differential Scanning Calorimetry (DSC) in Chiral Systems

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. torontech.com DSC is particularly useful in studying the physicochemical properties of chiral systems, including the characterization of enantiomers and racemates.

For this compound, DSC can be used to determine its melting temperature and enthalpy of fusion. ucc.edu.gh In a study of (S)-isopropyl mandelate as a chiral solvent, DSC was performed at a heating rate of 1 K/min to measure its thermal properties. ucc.edu.gh Such analyses are critical for understanding the thermodynamic behavior of the chiral system, for instance, by revealing differences in the solubilities of mandelic acid enantiomers in a chiral solvent like (S)-isopropyl mandelate. ucc.edu.gh The thermal profile obtained from DSC provides valuable information on the purity and crystalline form of the compound. researchgate.net

Spectrometric Techniques

Spectrometry provides fundamental information regarding the molecular weight, structure, and functional groups of this compound.

Mass spectrometry is a primary technique for the characterization of this compound, serving to confirm its molecular weight and elucidate its fragmentation patterns, which is essential for detecting synthetic byproducts. The compound, with a molecular formula of C₁₁H₁₄O₃, has an exact mass of 194.0943 g/mol and a molecular weight of approximately 194.23 g/mol . lookchem.comsigmaaldrich.com MS analysis validates this molecular weight, providing a fundamental check on the compound's identity.

Isotopic labeling is a sophisticated strategy used in conjunction with mass spectrometry to improve quantitative accuracy. In this approach, a "heavy" isotope-labeled version of the analyte is used as an internal standard. washington.edu For this compound, deuterated standards such as Isopropyl DL-Mandelate-d7 are available. The use of these deuterated standards enhances the precision of analytical methods by correcting for variations in sample preparation and ionization efficiency during MS analysis. This technique is particularly valuable in complex sample matrices where it eliminates bias that can be introduced when comparing analyses performed in separate experiments. washington.edu

Table 1: Mass Spectrometry Data for this compound

PropertyValueSource(s)
Molecular FormulaC₁₁H₁₄O₃ sigmaaldrich.comsynzeal.comsimsonpharma.com
Molecular Weight194.23 g/mol sigmaaldrich.comsimsonpharma.com
Exact Mass194.094294304 lookchem.com
Canonical SMILESCC(C)OC(=O)C(C1=CC=CC=C1)O lookchem.comlgcstandards.com
InChI KeySCJJMBMUZTUIJU-UHFFFAOYSA-N sigmaaldrich.com

Infrared (IR) absorption spectrophotometry is a powerful tool for identifying the functional groups present in a molecule. For this compound, IR spectroscopy is employed to confirm its structural integrity, particularly the presence of the characteristic ester and hydroxyl functional groups. nuph.edu.ua The analysis of the IR spectrum reveals specific absorption bands corresponding to the vibrational frequencies of different bonds within the molecule.

The structural formula of this compound and its derivatives is routinely confirmed using Fourier-transform infrared (FT-IR) spectroscopy alongside nuclear magnetic resonance (NMR) spectroscopy. researchgate.net The key IR absorptions for this compound include a broad band for the O-H stretch of the alcohol group, a strong band for the C=O stretch of the ester group, and bands corresponding to C-O stretching and the aromatic ring.

Table 2: Characteristic Infrared Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
Hydroxyl (O-H)~3400-3500 (Broad)Stretching vibration of the alcohol group
Carbonyl (C=O)~1730-1750 (Strong)Stretching vibration of the ester group
Carbon-Oxygen (C-O)~1100-1300Stretching vibration of the ester and alcohol
Aromatic C-H~3000-3100Stretching vibration on the phenyl ring
Aromatic C=C~1450-1600Ring stretching vibrations

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are indispensable for assessing the purity of this compound and for identifying and quantifying related impurities. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

This compound is recognized as a significant process-related impurity in the synthesis of the drug Pregabalin (B1679071). lookchem.com The European Pharmacopoeia (EP) has designated it as "Pregabalin Impurity D". sigmaaldrich.comsigmaaldrich.comclearsynth.com As such, high-purity this compound serves as a crucial pharmacopoeial reference standard for the qualitative and quantitative determination of this impurity in pregabalin drug substances and products. nuph.edu.uaresearchgate.net

The availability of a certified reference standard is essential for pharmaceutical quality control (QC), analytical method development, and method validation as mandated by regulatory bodies like the International Council on Harmonisation (ICH). synzeal.comresearchgate.net This standard allows laboratories to accurately identify and quantify Pregabalin Impurity D, ensuring the safety and efficacy of the final pharmaceutical product. clearsynth.com

Table 3: Identification of this compound as Pregabalin Impurity D

IdentifierName/ValueSource(s)
Pharmacopoeial NamePregabalin Impurity D sigmaaldrich.comsigmaaldrich.comclearsynth.com
Chemical Name1-Methylethyl (2RS)-2-hydroxy-2-phenylacetate sigmaaldrich.comsynzeal.comclearsynth.com
Synonyms(±)-Isopropyl Mandelate, Isopropyl 2-Hydroxy-2-phenylacetate sigmaaldrich.comsynthinkchemicals.com
CAS Number4118-51-8 sigmaaldrich.comsynzeal.comsimsonpharma.comsynthinkchemicals.com

Thin-Layer Chromatography (TLC) is a versatile and rapid chromatographic technique used for several purposes in the context of this compound. It is frequently employed to monitor the progress of its synthesis, such as the esterification of mandelic acid with isopropanol. By spotting the reaction mixture on a TLC plate at different time intervals, chemists can observe the consumption of reactants and the formation of the product, helping to determine the optimal reaction time.

TLC is also utilized in the development of separation methods and as a preliminary analytical check. arkat-usa.orgrsc.org Analytical TLC is performed on silica (B1680970) gel plates, and spots are typically visualized under UV light. arkat-usa.org

Table 4: Example TLC Method for this compound Analysis

ParameterDescription
Stationary PhaseSilica gel plates with fluorescent indicator (e.g., F-254)
Mobile PhaseA mixture of non-polar and polar solvents (e.g., Ethyl acetate (B1210297)/Hexane)
VisualizationUV light (typically at 254 nm)
ApplicationMonitoring reaction progress, preliminary purity check

High-Performance Liquid Chromatography (HPLC) is the definitive technique for the purity assessment of this compound and for the impurity profiling of drugs where it is a known impurity, such as Pregabalin. researchgate.netusp.org HPLC methods offer high resolution and sensitivity for separating this compound from starting materials, byproducts, and other related substances. usp.org

For instance, a robust HPLC method can be used to quantitate degradants and organic impurities in Pregabalin oral solutions, including mandelic acid and this compound. usp.org Chiral HPLC, using specific chiral stationary phases, is essential for separating the enantiomers of mandelic acid and its derivatives, which is critical since different enantiomers can have different biological activities. nih.gov

Table 5: Representative HPLC Conditions for Impurity Analysis

ParameterDescriptionSource(s)
ColumnZorbax SB-Aq (4.6 mm × 250 mm, 5 μm) or similar C18 column d-nb.info
Mobile PhaseGradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% Phosphoric Acid) and an organic modifier (e.g., Acetonitrile or Methanol) usp.orgd-nb.info
Flow Rate1.0 mL/min d-nb.info
DetectionUV detector (e.g., at 210 nm or using a Photo Diode Array (PDA) detector) arkat-usa.orgusp.org
ApplicationPurity testing, quantification of related impurities (e.g., in Pregabalin), chiral separations usp.org

Theoretical and Computational Chemistry Studies of Isopropyl Mandelate

Molecular Modeling of Chiral Interactions and Thermodynamic Properties

Molecular modeling has been instrumental in elucidating the nature of chiral interactions between isopropyl mandelate (B1228975) and other chiral molecules. Enantiopure esters of mandelic acid, such as (S)-isopropyl mandelate, have been explored as "chiral task-specific solvents" to study heterochiral interactions with mandelic acid enantiomers. researchgate.netucc.edu.ghresearchgate.netucc.edu.gh These investigations aim to understand how a chiral solvent can discriminate between the enantiomers of a chiral solute, potentially leading to asymmetries in phase diagrams or selective kinetic effects that can be exploited for resolution. researchgate.net

Modeling studies have been used to explain experimentally observed differences in solution thermodynamics and crystallization kinetics. ucc.edu.ghresearchgate.net By calculating the heats of formation (ΔHform) for diastereomeric adducts, researchers can quantify the stability of these interactions. For instance, when (S)-isopropyl mandelate is used as a solvent for mandelic acid enantiomers, the calculated stabilization energy for the dimer formed between (R)-mandelic acid and (S)-isopropyl mandelate is significantly greater than that for the (S,S) pair. ucc.edu.gh This suggests that the adduct between (R)-mandelic acid and the (S)-configured solvent is more stable. ucc.edu.gh This computational finding aligns with experimental observations where (R)-mandelic acid exhibits higher solubility in (S)-isopropyl mandelate compared to (S)-mandelic acid. ucc.edu.ghosdd.net

The VAMP model, which utilizes semi-empirical calculations, has been employed to determine single-point energy calculations for these molecular systems. ucc.edu.gh These molecular modeling methods, combined with the determination of solvation enthalpies, serve as an effective screening tool for identifying suitable chiral solvents by estimating the degree of interaction between solvent and solute molecules. researchgate.net

Table 1: Calculated Heats of Formation (ΔHform) for Dimers of Mandelic Acid (MA) with (S)-Isopropyl Mandelate [(S)-IPM]

Dimer TypeSingle Molecule ΔHform (solute) (kcal/mol)Single Molecule ΔHform (solvent) (kcal/mol)Dimer ΔHform (kcal/mol)Stabilization Energy [ΔHform dimer − (ΔHform solute + ΔHform solvent)] (kcal/mol)
(S)-MA···(S)-IPM-117.56-120.99-242.52-3.97
(R)-MA···(S)-IPM-117.56-120.99-244.42-5.87
Data sourced from Tulashie et al. (2011). ucc.edu.gh

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Potential Energy Surfaces

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it highly suitable for studying reaction mechanisms and potential energy surfaces. diva-portal.org While specific DFT studies focusing exclusively on isopropyl mandelate's reaction mechanisms are limited, research on the closely related methyl mandelate provides significant insights.

The gas-phase elimination kinetics of racemic methyl mandelate have been studied both experimentally and theoretically using DFT methods such as B3LYP, B3PW91, MPW1PW91, and PBEPBE. acs.orgacs.org The reaction, which yields benzaldehyde (B42025), methanol, and carbon monoxide, was found to proceed through a molecular concerted, non-synchronous mechanism involving a five-membered cyclic transition state. acs.orgacs.org The calculations suggest a two-step process where the rate-determining step is the formation of an unstable α-lactone intermediate, which then rapidly decarbonylates. acs.orgacs.org The PBEPBE functional provided results for activation energy and enthalpy that were in good agreement with experimental values. acs.orgacs.org

DFT has also been employed to understand the origins of enantiodiscrimination in complexes involving mandelate. In one study, geometry optimization and energy minimization of ternary complexes of (S)-mandelonitrile/(R)-mandelate/DMAPH+ and (S)-mandelonitrile/(S)-mandelate/DMAPH+ were performed using the B3LYP functional with a 6-31+G(d) basis set to understand the basis of NMR enantiodiscrimination. osdd.net Such calculations are vital for validating proposed interaction models and developing new chiral solvating agents. osdd.net

Table 2: Experimental vs. DFT-Calculated Activation Parameters for Methyl Mandelate Pyrolysis

ParameterExperimental ValueCalculated Value (PBEPBE)
Activation Energy (Ea)206.5 ± 1.9 kJ/mol207.2 kJ/mol
Enthalpy of Activation (ΔH)201.0 ± 1.9 kJ/mol201.7 kJ/mol
Entropy of Activation (ΔS)-13.8 ± 2.7 J/mol·K-18.4 J/mol·K (MPW1PW91)
Data sourced from Al-Awadi et al. (2009). acs.orgacs.org The MPW1PW91 functional was found to be more adequate for describing the entropy of activation. acs.orgacs.org

Simulation of Solution Thermodynamics and Crystallization Kinetics in Chiral Systems

Simulations of solution thermodynamics and crystallization kinetics are critical for designing and optimizing enantioseparation processes. chemrxiv.orgacs.org The use of (S)-isopropyl mandelate as a chiral task-specific solvent provides a clear example of how chiral interactions can influence these phenomena. ucc.edu.ghucc.edu.gh

Experiments have demonstrated that in (S)-isopropyl mandelate, the (R)-enantiomer of mandelic acid is more soluble than the (S)-enantiomer. ucc.edu.gh This difference in solubility, a key thermodynamic property, is a direct consequence of the enantioselective interactions in the liquid phase, which were also supported by molecular modeling. ucc.edu.ghnih.gov The solubility difference at 50 °C was found to be approximately 3.4 wt%. ucc.edu.gh This asymmetric effect, where the diastereomeric adducts have different stabilities and thus different solubilities, is the foundation for chiral separation by crystallization. ucc.edu.ghresearchgate.net

Kinetic studies have also revealed pronounced selective effects. researchgate.net For instance, when attempting to crystallize racemic mandelic acid from (S)-n-propyl mandelate, a related chiral solvent, a significant kinetic inhibition was observed, with no nucleation occurring within the measured temperature range. ucc.edu.gh Such kinetic effects, including differences in metastable zone widths and induction times, highlight that even when thermodynamic differences (like solubility) are small, kinetic discrimination can be significant. researchgate.net Molecular dynamics (MD) simulations are a primary tool for investigating such kinetic processes, tracing the motion of atoms over time to understand how crystal nuclei form and grow from a solution. chemrxiv.org The combination of experimental work with chiral solvents like this compound and computational simulations provides a comprehensive understanding of the factors governing chiral crystallization. researchgate.netchemrxiv.org

Table 3: Solubility of Mandelic Acid Enantiomers in (S)-Isopropyl Mandelate at 50 °C

SoluteSolubility (wt %)
(S)-Mandelic Acid27.9
(R)-Mandelic Acid31.3
Racemic Mandelic Acid41.1
Data sourced from Tulashie et al. (2011). ucc.edu.gh

Emerging Research Directions and Future Perspectives

Development of Novel Pharmaceutical Agents Based on Mandelic Acid Derivatives

Mandelic acid and its derivatives are crucial building blocks in pharmaceutical chemistry. researchgate.netnih.gov Their versatile structure allows for the synthesis of a wide range of therapeutic agents. As a key chiral intermediate, mandelic acid is integral to the production of antibiotics like semi-synthetic penicillins and cephalosporins, as well as anti-tumor and anti-obesity agents. mdpi.comnih.govresearchgate.net The chirality of these molecules is particularly important, as different enantiomers can have distinct pharmacodynamic profiles, with single-enantiomer products often offering higher bioavailability and fewer adverse reactions. mdpi.com

Research is actively exploring new applications for mandelic acid derivatives. For instance, novel derivatives containing a 1,3,4-oxadiazothioether moiety have been synthesized and show promising antifungal activity against various pathogenic fungi. nih.gov Similarly, new derivatives incorporating piperazine (B1678402) moieties are being investigated as potential fungicides to combat agricultural diseases like the brown rot of stone fruit. nih.gov Beyond small molecules, mandelic acid condensation polymers, such as SAMMA, have demonstrated potential in preventing viral infections, including HIV. mdpi.comwikipedia.org The development pipeline also includes mandelate (B1228975) esters as precursors for drugs like cyclandelate (B1669388) and homatropine. wikipedia.org The ongoing exploration of these derivatives continues to open new avenues for treating a wide array of conditions, from infections to cancer. researchgate.netnih.govresearchgate.net

Mandelic Acid Derivative/Related DrugTherapeutic Area/ApplicationReference
Semi-synthetic Penicillins and CephalosporinsAntibiotics mdpi.comnih.govresearchgate.net
HomatropineOphthalmology (pupil dilation) wikipedia.org
CyclandelateVasodilator wikipedia.org
Derivatives with 1,3,4-oxadiazothioether moietyAntifungal Agents nih.gov
Derivatives with PiperazinylsFungicides (Agricultural) nih.gov
SAMMA (Mandelic Acid Condensation Polymer)Antiviral (HIV prevention) mdpi.comwikipedia.org
Various DerivativesAnticancer, Antithrombotic, Anti-obesity Agents mdpi.comnih.govresearchgate.net

Green Chemistry Approaches in Isopropyl Mandelate Synthesis and Processing

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact, and the synthesis of this compound and other mandelate esters is no exception. jddhs.comispe.orgpfizer.com Traditional chemical synthesis routes for mandelic acid, a precursor to this compound, often rely on hazardous substances like cyanide. nih.govmpg.de Green chemistry seeks to replace such methods with safer, more sustainable alternatives that reduce waste, conserve energy, and utilize renewable resources. ispe.orgmdpi.com

Key strategies in the green synthesis of mandelates include the use of environmentally benign solvents, biocatalysis, and process optimization. jddhs.comispe.org Researchers are exploring alternatives to traditional organic solvents, which are often toxic and contribute to pollution, favoring safer options like water, bio-based solvents, or even solvent-free reaction conditions. jddhs.commdpi.commdpi.com The development of catalytic reactions is also central to green synthesis, as catalysts reduce the need for stoichiometric reagents and thereby minimize waste. ispe.org For example, a three-enzyme cascade has been developed to produce mandelic acid from inexpensive and safe starting materials like oxalic acid and benzaldehyde (B42025) under mild conditions, offering a "green" alternative to conventional chemical methods. mpg.de These approaches not only reduce the environmental footprint but can also lower production costs and improve safety. pfizer.comgoogle.com

Integration of Biocatalytic Methods for Efficient Production of Chiral Intermediates

Biocatalysis has emerged as a powerful tool for producing optically pure mandelic acid and its derivatives, which are essential chiral intermediates. researchgate.netnih.gov Enzymatic methods offer significant advantages over traditional chemical synthesis, including high efficiency, excellent stereoselectivity, and milder, more environmentally friendly reaction conditions. mdpi.commpg.de

Several enzymatic strategies are employed for producing chiral mandelates. These include the hydrolysis of nitriles using nitrilases, ester hydrolysis or esterification with lipases, and oxidation/reduction reactions using dehydrogenases. researchgate.netnih.gov Nitrilase-mediated hydrolysis of mandelonitrile (B1675950), for example, is a promising route for producing (R)-mandelic acid with high enantiomeric purity and the potential for a 100% theoretical yield through dynamic kinetic resolution. researchgate.net Lipases, such as the commercially available Candida antarctica lipase (B570770) B (Novozym 435), are widely used for the kinetic resolution of racemic mandelic acid through esterification. researchgate.netglobethesis.com

Recent advancements focus on creating multi-enzyme cascade reactions to synthesize these compounds from simple, renewable feedstocks like glucose or glycerol. nih.gov By combining multiple enzymatic steps in a single pot, researchers can create efficient and sustainable biotransformation pathways. nih.govnih.gov Protein engineering and mutagenesis are also being used to improve the activity, stability, and substrate specificity of these enzymes, further enhancing the viability of biocatalytic routes for industrial-scale production of chiral mandelic acid intermediates. researchgate.netnih.gov

Biocatalytic MethodEnzyme ClassApplication/ProcessReference
Nitrile HydrolysisNitrilasesEnantioselective hydrolysis of (R,S)-mandelonitrile to produce (R)-mandelic acid. researchgate.netresearchgate.net
Esterification / Ester HydrolysisLipases, EsterasesKinetic resolution of racemic mandelic acid or its esters. researchgate.netnih.gov
Ketone Reduction / Alcohol OxidationDehydrogenases (ADHs)Synthesis of (R)-mandelic acid from phenylglyoxylic acid. researchgate.net
Enzyme CascadeMultiple (e.g., Synthase, Decarboxylase)Multi-step synthesis from simple precursors like benzaldehydes, glucose, or styrene (B11656). nih.govmpg.de

Applications in Advanced Materials and Solvents

Beyond its role as a pharmaceutical intermediate, this compound is finding applications as a specialized solvent in materials science. Specifically, enantiopure forms like (S)-isopropyl mandelate have been investigated as chiral task-specific solvents. researchgate.net These solvents can create a chiral environment that influences chemical processes, making them valuable for enantioselective synthesis and the separation of chiral compounds. researchgate.net

Research has shown that using a chiral solvent like (S)-isopropyl mandelate can lead to differences in the solubility and crystallization kinetics of the enantiomers of another chiral substance, such as mandelic acid itself. researchgate.net This "asymmetric behavior" is driven by specific chiral interactions between the solvent and solute molecules. researchgate.net Such properties are highly useful in resolution processes for separating racemic mixtures, an important task in the pharmaceutical and chemical industries. researchgate.net Furthermore, mandelic acid itself is noted as a raw material in the production of polymers and rubber, suggesting that its esters, like this compound, could also serve as monomers or modifying agents in the development of advanced polymers with specific properties. nih.gov

Q & A

Q. What are the key physicochemical properties of Isopropyl mandelate critical for its identification in experimental settings?

this compound (C₁₁H₁₄O₃, CAS 4118-51-8) is a chiral ester with a molecular weight of 194.23 g/mol. Key properties include its stereochemical configuration ((±)-isomer), solubility in organic solvents (e.g., ethanol, DMSO), and hygroscopicity, which influence its handling in laboratory settings. Structural characterization typically employs nuclear magnetic resonance (NMR) for proton and carbon environments and infrared (IR) spectroscopy for ester functional group identification. Researchers should prioritize purity validation via HPLC with chiral columns to distinguish enantiomers, as impurities (e.g., Pregabalin impurity D) can skew pharmacological or synthetic studies .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Experimental approaches include:

  • Electronic Circular Dichroism (ECD) : To differentiate enantiomers (R- vs. S-configurations) by analyzing Cotton effects in aqueous or organic solvents .
  • Computational Modeling : Density Functional Theory (DFT) calculations can predict ECD spectra for comparison with experimental data, resolving ambiguities in stereochemical assignments .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, critical for detecting synthetic byproducts. Methodological rigor requires cross-validating results across techniques to mitigate instrumental artifacts .

Q. What are the established protocols for synthesizing high-purity this compound in laboratory settings?

Synthesis involves esterification of mandelic acid with isopropyl alcohol under acid catalysis (e.g., H₂SO₄). Key steps:

  • Reflux conditions : 12–24 hours at 80–100°C.
  • Purification : Liquid-liquid extraction (e.g., ethyl acetate/water) followed by vacuum distillation.
  • Chiral Resolution : Use of enzymatic or chromatographic methods to isolate enantiomers. Researchers must monitor reaction progress via thin-layer chromatography (TLC) and confirm purity with melting point analysis and NMR .

Advanced Research Questions

Q. How can researchers design experiments to investigate the enantiomeric stability of this compound under varying pH conditions?

Apply a PICOT framework :

  • Population (P) : this compound enantiomers.
  • Intervention (I) : Exposure to pH 3–10 buffers.
  • Comparison (C) : Stability in neutral vs. acidic/basic conditions.
  • Outcome (O) : Enantiomeric excess (ee) measured via ECD or polarimetry.
  • Time (T) : 0–72 hours. Experimental design should include kinetic studies with sampling intervals to track racemization rates. Statistical analysis (e.g., ANOVA) identifies pH-dependent degradation pathways .

Q. What strategies should be employed to resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?

  • Replicate Experiments : Confirm data reproducibility under controlled conditions (e.g., solvent, temperature).
  • Parameter Optimization : Adjust computational parameters (e.g., solvent models in DFT) to align with experimental settings.
  • Collaborative Validation : Cross-check results with independent labs or databases (e.g., Cambridge Structural Database). Discrepancies in ECD spectra (e.g., scaled vs. unscaled data) may arise from solvent effects or instrumental sensitivity; address these by standardizing measurement protocols .

How can the PICOT framework be applied to formulate research questions about this compound’s pharmacological interactions?

Example PICOT question:

  • P : Neuronal cell lines.
  • I : Exposure to this compound enantiomers.
  • C : Untreated control vs. Pregabalin-treated groups.
  • O : Changes in ion channel activity (patch-clamp electrophysiology).
  • T : 24–48 hours. This structure ensures methodological clarity, enabling focused data collection on enantiomer-specific pharmacological effects .

Methodological Guidance for Data Contradictions

Q. How should researchers address conflicting data on this compound’s solubility across studies?

  • Meta-Analysis : Aggregate data from peer-reviewed studies, noting solvent systems and temperature conditions.
  • Standardized Protocols : Adopt OECD guidelines for solubility testing (e.g., shake-flask method).
  • Error Analysis : Quantify measurement uncertainties (e.g., via standard deviation in triplicate trials). Contradictions often arise from unaccounted variables like humidity or impurities; transparent reporting of experimental conditions mitigates this .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.